N-(4-fluorobenzyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2S/c1-23-9-13(16(22-23)26-3)15-20-21-17(24(15)2)27-10-14(25)19-8-11-4-6-12(18)7-5-11/h4-7,9H,8,10H2,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXGBTYDHPGWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H17FN4OS |
| Molecular Weight | 334.39 g/mol |
| CAS Number | Not available in current literature |
The biological activity of this compound is attributed to its interaction with various molecular targets. Specifically, it is believed to modulate the activity of certain enzymes and receptors involved in cell signaling pathways. The presence of the triazole and pyrazole moieties suggests potential inhibitory effects on kinases and other enzymes critical for tumor growth and inflammation .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of similar compounds within the same chemical class. For example, derivatives containing triazole and pyrazole rings have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 12.5 to 250 µg/ml depending on the specific bacterial strain tested .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| N-(4-fluorobenzyl)-2-thioacetamide | 50 | Staphylococcus aureus |
| Triazole derivative 26 | 2 | E. coli |
| Benzimidazole derivative 1 | 50 | Salmonella typhi |
Anticancer Activity
The anticancer properties of this compound are supported by evidence from related pyrazole and triazole derivatives. A study demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). The IC50 values for these compounds ranged from 2.23 µM to 3.75 µM, indicating potent anti-proliferative activity .
Table 2: Anticancer Activity Overview
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-(4-fluorobenzyl)-2-thioacetamide | Not yet tested | TBD |
| Pyrazole derivative 8l | 2.41 | MDA-MB-231 |
| Triazole derivative | 3.75 | HepG2 |
Case Studies
In a notable case study involving a series of pyrazole derivatives, researchers synthesized several compounds and assessed their biological activities through various assays including MTT assays for cytotoxicity and flow cytometry for apoptosis induction. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in a concentration-dependent manner .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of triazole and pyrazole moieties is known to enhance biological activity against cancer cells. For instance, compounds with similar structures have demonstrated significant growth inhibition in various cancer cell lines, suggesting that N-(4-fluorobenzyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide may exhibit similar properties.
| Cancer Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
These findings indicate that further exploration of this compound could lead to the development of effective anticancer therapies .
Anti-inflammatory Properties
The compound's structural features may also contribute to anti-inflammatory effects. Similar derivatives have been evaluated for their ability to inhibit enzymes involved in inflammatory pathways, such as lipoxygenase. Molecular docking studies suggest that this compound could interact favorably with these targets, making it a candidate for further investigation as a potential anti-inflammatory agent .
Antimicrobial Activity
Compounds containing triazole and pyrazole rings have been reported to exhibit antimicrobial properties. The presence of the fluorobenzyl group may enhance lipophilicity and cellular uptake, potentially increasing efficacy against various pathogens. Research into structurally related compounds has shown promising results against bacteria and fungi, suggesting that this compound warrants exploration in this area .
Case Study 1: Anticancer Efficacy
In a study focused on the synthesis of related compounds, researchers observed that derivatives with similar structural motifs exhibited significant cytotoxicity against multiple cancer cell lines. The study utilized both in vitro assays and molecular modeling techniques to elucidate the mechanisms of action, which included apoptosis induction and cell cycle arrest .
Case Study 2: Anti-inflammatory Mechanism
A computational study evaluated the binding affinity of various compounds with the 5-lipoxygenase enzyme through molecular docking simulations. The results indicated that compounds similar to this compound could effectively inhibit this enzyme, suggesting potential for anti-inflammatory drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Triazole Moieties
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (Hotsulia et al., 2019) :
- Structural Differences : Replaces the 3-methoxy-1-methylpyrazole group with a 5-methylpyrazole and introduces a phenyl group at the triazole’s 4-position.
- Key Findings : Demonstrated moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli). The phenyl group enhanced lipophilicity, improving membrane penetration but reducing aqueous solubility compared to the fluorobenzyl variant .
- Relevance : Highlights the impact of pyrazole substituents (methoxy vs. methyl) and aromatic groups (phenyl vs. fluorobenzyl) on bioactivity and physicochemical properties.
- N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Example 41, ): Structural Differences: Substitutes the triazole-thioacetamide core with a thiazole ring and a 3-methyl-1-phenylpyrazole. The fluorobenzyl group in the target compound may confer similar selectivity but with altered pharmacokinetics .
Analogues with Fluorinated Benzyl Groups
- N-(4-fluorobenzyl)-2-((4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): Structural Differences: Replaces the 3-methoxy-1-methylpyrazole with a 3-methylphenyl group. Key Findings: This analog (ZINC2531699) is cataloged as a kinase inhibitor candidate.
Q & A
Q. What are the recommended synthetic routes for N-(4-fluorobenzyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Pyrazole and triazole ring formation : Cyclization of hydrazine derivatives with ketones or aldehydes under acidic/basic conditions (e.g., HCl or KOH) to generate the pyrazole and triazole cores .
Thioacetamide coupling : Reaction of the triazole-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) in anhydrous solvents like THF or DMF .
Fluorobenzyl substitution : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions .
Q. Optimization Tips :
- Monitor reactions using TLC and adjust pH/temperature to prevent side products.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Confirm substituent positions (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm; pyrazole/triazole carbons at δ 140–160 ppm) .
- HRMS : Verify molecular weight (expected [M+H]+ ~480–500 g/mol) .
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water mobile phases .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay with IC50 calculations .
- Enzyme Inhibition : Assess activity against kinases or proteases (e.g., COX-2 for anti-inflammatory potential) using fluorometric or colorimetric kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Methodological Answer :
Substituent Modification :
- Replace the 4-fluorobenzyl group with other halogens (Cl, Br) or electron-withdrawing groups (NO2, CF3) to enhance target binding .
- Vary the methoxy group on the pyrazole ring to ethoxy or propoxy to study steric/electronic effects .
Biological Evaluation :
- Compare IC50 values across modified derivatives in dose-response assays.
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or Topoisomerase II .
Q. Example SAR Table :
| Derivative | R1 (Pyrazole) | R2 (Benzyl) | IC50 (μM) |
|---|---|---|---|
| 1 | OCH3 | 4-F | 12.3 |
| 2 | OCH2CH3 | 4-Cl | 8.7 |
| 3 | NO2 | 4-CF3 | 5.1 |
Q. How can conflicting bioactivity data across studies be resolved?
Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., same cell lines, serum-free media, incubation times) .
- Structural Confirmation : Re-analyze compound batches via XRD or 2D NMR (COSY, HSQC) to rule out isomerism or degradation .
- Target-Specific Assays : Use CRISPR-edited cell lines or enzyme knockout models to isolate mechanism-specific effects .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetics and toxicity?
Methodological Answer :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate permeability (LogP), hepatic metabolism (CYP450 interactions), and toxicity (LD50) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., 100 ns runs in GROMACS) to assess target residence time .
- Metabolite Prediction : Apply BioTransformer to identify potential Phase I/II metabolites .
Q. How can researchers optimize solubility and bioavailability for in vivo studies?
Methodological Answer :
- Salt Formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes (particle size <200 nm via dynamic light scattering) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for controlled release .
Q. What advanced spectroscopic techniques elucidate reaction intermediates during synthesis?
Methodological Answer :
- In Situ FTIR : Monitor real-time reaction progress (e.g., disappearance of S-H stretches at ~2550 cm⁻¹) .
- LC-MS/MS : Identify transient intermediates (e.g., triazole-thiolate ions) with high-resolution trapping .
- X-ray Crystallography : Resolve crystal structures of key intermediates to confirm regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
